Dhx9-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-5 is a potent inhibitor of the RNA helicase DHX9, exhibiting an IC50 value of 4.3 nM . This compound is significant in the field of molecular biology and cancer research due to its ability to modulate the activity of DHX9, a multifunctional enzyme involved in various cellular processes such as replication, transcription, and RNA processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-5 involves multiple steps, starting with the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dhx9-IN-5 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide .
Major Products
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, substitution reactions may yield various derivatives of this compound with modified functional groups .
Scientific Research Applications
Dhx9-IN-5 has a wide range of applications in scientific research:
Mechanism of Action
Dhx9-IN-5 exerts its effects by binding to the RNA helicase DHX9, inhibiting its helicase activity. This inhibition disrupts the unwinding of RNA and DNA-RNA hybrids, leading to the accumulation of secondary structures such as R-loops and G-quadruplexes . These structures can induce replication stress and activate cellular stress responses, ultimately affecting cell viability and proliferation .
Comparison with Similar Compounds
Similar Compounds
Dhx9-IN-1: Another inhibitor of DHX9 with a different chemical structure but similar inhibitory activity.
Dhx9-IN-2: A compound with a broader spectrum of activity, targeting multiple RNA helicases.
Uniqueness
Dhx9-IN-5 is unique due to its high specificity and potency in inhibiting DHX9. Its ability to selectively target DHX9 makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24ClN5O4S |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-methyl-5-[5-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H24ClN5O4S/c1-28-10-15(22(30)26-17-6-16(24)7-18(8-17)27-34(2,31)32)5-21(28)20-4-3-19(9-25-20)29-11-23(12-29)13-33-14-23/h3-10,27H,11-14H2,1-2H3,(H,26,30) |
InChI Key |
KDMDSACAYQCXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=NC=C(C=C2)N3CC4(C3)COC4)C(=O)NC5=CC(=CC(=C5)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.